molecular formula C11H13N3O2 B12906659 5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 6943-93-7

5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B12906659
CAS No.: 6943-93-7
M. Wt: 219.24 g/mol
InChI Key: BMMCDHXSFAXZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux conditions . This method provides a straightforward approach to obtaining the desired compound with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert it into different dihydropyrimidine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized pyrimidine derivatives, which can have enhanced biological activities and potential therapeutic applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins.

    Medicine: Research has indicated its potential use in developing new drugs for treating diseases such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of microbial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry.

Properties

CAS No.

6943-93-7

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-(4-methylanilino)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H13N3O2/c1-7-2-4-8(5-3-7)13-9-6-12-11(16)14-10(9)15/h2-5,9,13H,6H2,1H3,(H2,12,14,15,16)

InChI Key

BMMCDHXSFAXZMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2CNC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.